5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole quinones This compound is characterized by its unique structure, which includes two nitro groups and two isoindole-1,3-dione moieties connected by a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione
- 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione
Uniqueness
5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural configuration, which includes a pentyl chain linking two isoindole-1,3-dione moieties. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O8/c26-18-14-6-4-12(24(30)31)10-16(14)20(28)22(18)8-2-1-3-9-23-19(27)15-7-5-13(25(32)33)11-17(15)21(23)29/h4-7,10-11H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQIOPUEAAQDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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